

# Synthesis and Purification of Apo-Enterobactin for Research Applications

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## Compound of Interest

Compound Name: *apo-Enterobactin*

Cat. No.: B15602223

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

Enterobactin is a siderophore of significant interest in microbiology and drug development, renowned for its exceptionally high affinity for ferric iron ( $Fe^{3+}$ ).<sup>[1]</sup> Produced by Gram-negative bacteria such as *Escherichia coli* to sequester iron from their environment, its unique cyclic trilactone structure derived from three 2,3-dihydroxybenzoyl-L-serine (DHBS) units makes it a powerful iron chelator.<sup>[1][2]</sup> The iron-free form, **apo-enterobactin**, is a crucial reagent for a variety of research applications, including the study of bacterial iron uptake pathways, the development of novel antimicrobial agents that hijack these pathways, and in assays investigating iron chelation and homeostasis.<sup>[3][4]</sup> This document provides detailed protocols for the biological synthesis and subsequent purification of **apo-enterobactin** for research use.

## Data Summary

### Chemical Synthesis Yields of Enterobactin Analogs

Synthetic Strategy	Overall Yield	Reference
Initial Total Synthesis (Corey and Bhattacharya)	~1%	[5]
Improved Single-Step Synthesis of Triserine Lactone	~50%	[5]

## Storage and Stability of Enterobactin

Form	Storage Temperature	Duration	Reference
Solid	-20°C	At least 2 years	<a href="#">[6]</a>
Solution	-80°C (aliquots)	Up to 6 months	<a href="#">[6]</a>
Solution	-20°C (aliquots)	Up to 1 month	<a href="#">[6]</a>

## Experimental Protocols

### Protocol 1: Biological Synthesis and Extraction of Ferric-Enterobactin

This protocol describes the production of enterobactin by culturing an enterobactin-producing bacterial strain in iron-deficient media, followed by extraction from the culture supernatant.

#### Materials:

- Enterobactin-producing bacterial strain (e.g., *E. coli*)
- Low-iron minimal medium (e.g., M9 minimal media)[\[7\]](#)
- 5 N Hydrochloric acid (HCl)[\[2\]](#)
- Ethyl acetate[\[2\]](#)
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator or vacuum centrifuge
- Methanol[\[2\]](#)

#### Procedure:

- Culturing: Inoculate the enterobactin-producing bacterial strain into a low-iron minimal medium. Grow the culture at 37°C with aeration for 24-48 hours to induce siderophore production.[4]
- Harvesting Supernatant: Centrifuge the bacterial culture to pellet the cells. Carefully decant the cell-free supernatant, which contains the secreted ferric-enterobactin.[7]
- Acidification: Chill the supernatant on ice and acidify to a pH of approximately 2.0 by slowly adding 5 N HCl while stirring.[2][7] This step is crucial for protonating the catechol groups, which facilitates extraction into the organic phase.
- Solvent Extraction: Transfer the acidified supernatant to a separatory funnel and add an equal volume of ethyl acetate.[2] Stir the mixture vigorously for at least 30 minutes to allow for the extraction of enterobactin into the organic phase.[2] The organic phase will typically turn a reddish-brown color.
- Phase Separation: Allow the layers to separate in the separatory funnel. Collect the upper organic (ethyl acetate) phase. For improved yield, the aqueous phase can be re-extracted with another volume of ethyl acetate.
- Drying: Combine the organic fractions and evaporate the solvent in vacuo using a rotary evaporator or vacuum centrifuge to obtain the crude ferric-enterobactin extract.[2]
- Resuspension: Resuspend the dried extract in a small volume of methanol. This solution contains partially purified ferric-enterobactin.[2]

## Protocol 2: Purification of Ferric-Enterobactin by Chromatography

For applications requiring higher purity, the crude extract can be further purified using chromatographic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method.

### Materials:

- Methanol-resuspended crude enterobactin extract

- HPLC system with a C18 column
- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid

**Procedure:**

- Sample Preparation: Filter the resuspended crude extract through a 0.22  $\mu$ m filter before injection.
- HPLC Separation: Use a suitable C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid. A typical gradient might be a linear increase from 5% to 95% acetonitrile over 30 minutes.
- Detection: Monitor the elution at 220 nm (for peptide bonds) and 316 nm (for the characteristic catecholate absorbance).
- Fraction Collection: Collect the fractions corresponding to the major peak that absorbs at 316 nm.
- Solvent Evaporation: Pool the pure fractions and remove the solvent by lyophilization or vacuum centrifugation to obtain purified ferric-enterobactin.

## Protocol 3: Preparation of Apo-Enterobactin (Iron Removal)

This protocol describes the removal of iron from purified ferric-enterobactin to generate the apo-form. This process relies on the pH-dependent stability of the ferric-enterobactin complex.

**Materials:**

- Purified ferric-enterobactin
- Hydrochloric acid (HCl), 0.1 M
- Sodium hydroxide (NaOH), 0.1 M

- Ethyl acetate
- pH meter or pH paper
- Separatory funnel
- Rotary evaporator or vacuum centrifuge

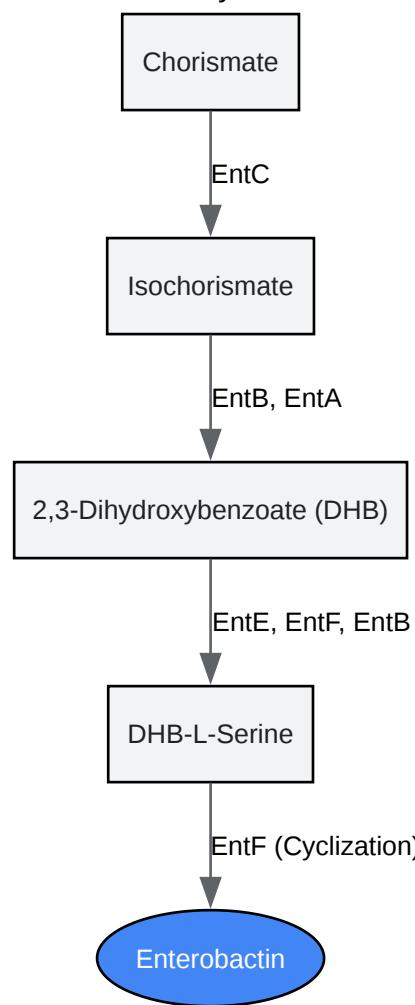
#### Procedure:

- Acidification: Dissolve the purified ferric-enterobactin in a minimal amount of methanol and dilute with water. Adjust the pH of the solution to ~2.0 with 0.1 M HCl. At low pH, the catecholate groups become protonated, leading to a less stable complex and facilitating iron release.[6]
- Extraction of **Apo-Enterobactin**: Transfer the acidified solution to a separatory funnel and extract the iron-free enterobactin with an equal volume of ethyl acetate. The **apo-enterobactin** will partition into the organic phase.
- Washing: Wash the organic phase with a small volume of 0.1 M HCl to remove any remaining iron salts.
- Neutralization (Optional but Recommended): To minimize hydrolysis of the ester backbone, the organic phase can be briefly washed with a neutral buffer. However, prolonged exposure to neutral or basic conditions should be avoided.
- Drying: Dry the ethyl acetate phase over anhydrous sodium sulfate, filter, and evaporate the solvent in *vacuo* to yield solid **apo-enterobactin**.
- Storage: Store the solid **apo-enterobactin** at -20°C or lower, protected from light, to prevent degradation.[3][6] For use in experiments, prepare fresh solutions in a suitable solvent like DMSO or methanol.[6]

## Visualizations

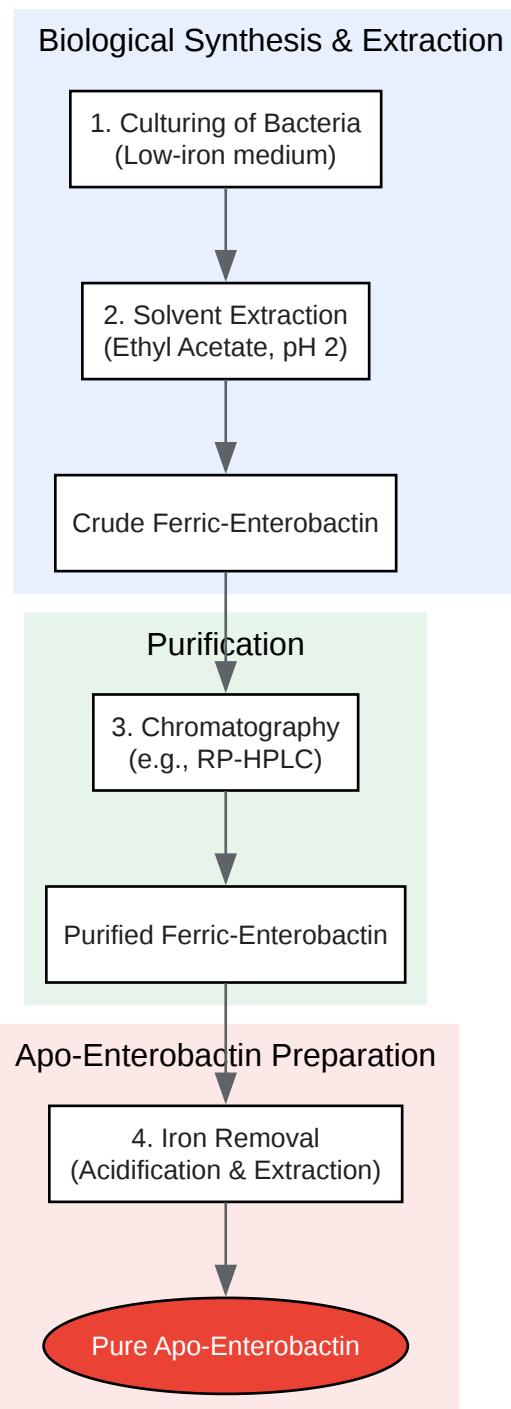
## Signaling Pathways and Workflows

## Enterobactin Biosynthesis Pathway

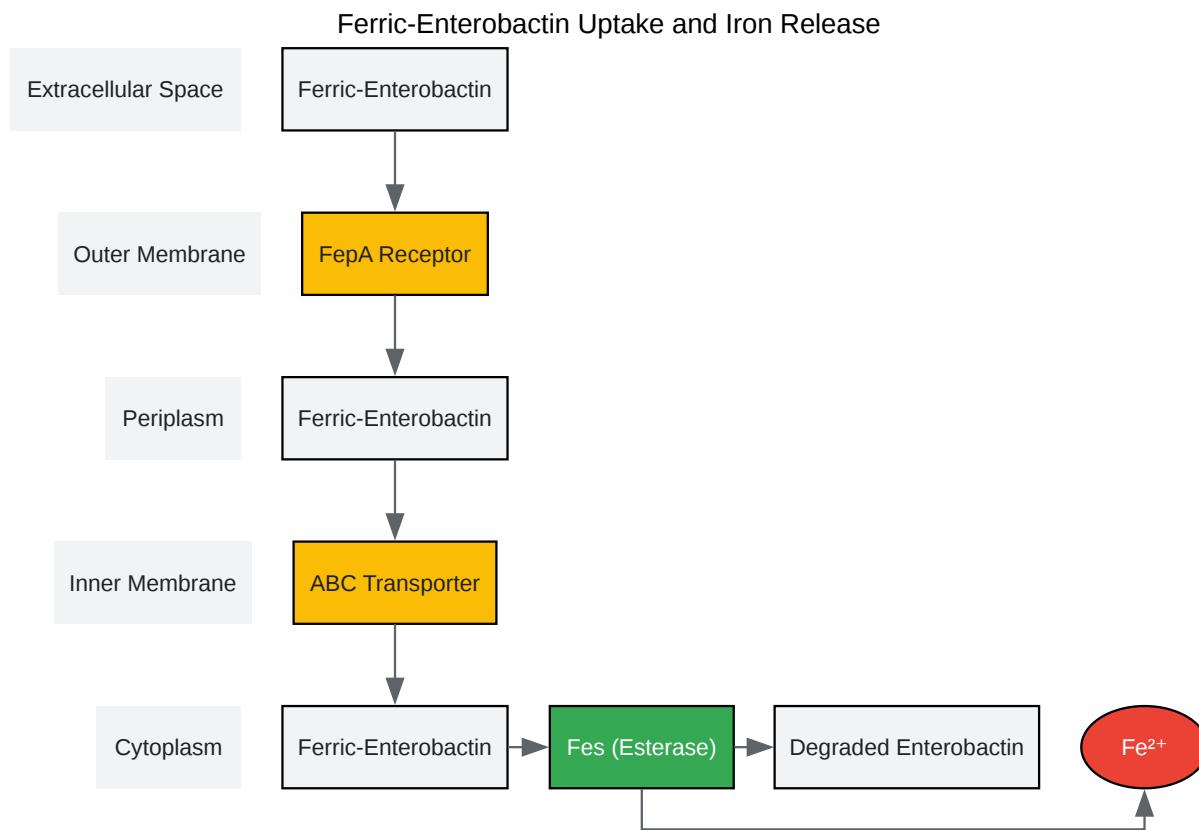
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Caption: Biosynthesis of enterobactin from chorismate.

## Apo-Enterobactin Synthesis and Purification Workflow

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Caption: Workflow for **apo-enterobactin** production.



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